Product packaging for 3-Isopropyl-3-methoxyazetidine(Cat. No.:)

3-Isopropyl-3-methoxyazetidine

Cat. No.: B12817991
M. Wt: 129.20 g/mol
InChI Key: KIKSUMQHTOKCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Significance of Azetidine (B1206935) Ring Systems in Organic Synthesis

The study of azetidines, or trimethylene imines, dates back over a century. Initially, their synthesis was fraught with challenges due to the inherent ring strain of the four-membered ring, making them difficult to form and prone to ring-opening reactions. pageplace.de However, the persistence of chemists led to the development of various synthetic strategies, gradually making these compounds more accessible. organic-chemistry.orgrsc.org

The significance of azetidines in organic and medicinal chemistry has grown substantially over the years. chimia.ch They are now recognized as important building blocks and structural motifs in a wide array of biologically active compounds and pharmaceuticals. researchgate.net The incorporation of an azetidine ring can impart desirable physicochemical properties to a molecule, such as improved metabolic stability, solubility, and three-dimensional complexity, which can enhance its interaction with biological targets. researchgate.net Azetidines are found in natural products and have been integrated into drugs for various therapeutic areas. chimia.ch

Fundamental Structural and Energetic Characteristics of Azetidines: Focus on Ring Strain and Conformational Behavior

The defining characteristic of the azetidine ring is its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. This strain endows the ring with a unique reactivity profile, making it susceptible to ring-opening reactions under certain conditions, yet it is generally more stable and easier to handle than the more strained three-membered aziridine (B145994) ring. chimia.ch

The azetidine ring is not planar and exists in a puckered conformation to alleviate some of the torsional strain. This puckering is a dynamic process, and the ring can invert between different puckered conformations. The nature and position of substituents on the ring can significantly influence the conformational preference. For instance, in 3-substituted azetidines, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, and the energetic preference for one over the other will depend on steric and electronic factors.

Rationale for Academic Investigation of 3-Isopropyl-3-methoxyazetidine: Unique Substitution Pattern and Synthetic Challenges

The academic interest in this compound stems from its specific 3,3-disubstituted pattern, which presents both unique structural features and synthetic hurdles. The presence of two substituents on the same carbon atom of the azetidine ring, particularly a bulky isopropyl group and a methoxy (B1213986) group, introduces a quaternary center. This structural feature is of interest as it can be used to create conformationally restricted analogues of biologically active molecules. acs.org

The synthesis of 3,3-disubstituted azetidines is generally more challenging than that of their monosubstituted counterparts. researchgate.net The construction of the quaternary center on the strained four-membered ring requires robust and often innovative synthetic methodologies. One notable approach for the synthesis of 3-alkoxy-3-alkylazetidines involves an aziridine to azetidine rearrangement. For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) has been shown to yield 3-methoxy-3-methylazetidines through an unexpected rearrangement pathway. nih.gov This suggests a potential, albeit challenging, route towards this compound, where the steric bulk of the isopropyl group could significantly influence the reaction's feasibility and outcome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B12817991 3-Isopropyl-3-methoxyazetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methoxy-3-propan-2-ylazetidine

InChI

InChI=1S/C7H15NO/c1-6(2)7(9-3)4-8-5-7/h6,8H,4-5H2,1-3H3

InChI Key

KIKSUMQHTOKCFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CNC1)OC

Origin of Product

United States

Advanced Synthetic Strategies for 3 Isopropyl 3 Methoxyazetidine and Analogous 3,3 Disubstituted Azetidines

Direct Azetidine (B1206935) Ring Formation Methodologies

The construction of the strained azetidine ring is the cornerstone of synthesizing compounds like 3-Isopropyl-3-methoxyazetidine. Methodologies for forming this ring can be broadly categorized into intramolecular cyclizations, where a single molecular precursor folds to form the ring, and intermolecular cycloadditions, where two separate reactants combine to create the heterocyclic core.

Intramolecular Cyclization Approaches to Substituted Azetidines

Intramolecular strategies are among the most common and reliable methods for azetidine synthesis. These approaches involve the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor, typically a 1,3-disubstituted propane (B168953) derivative.

Intramolecular C-N bond formation via nucleophilic substitution is a foundational strategy for creating the azetidine ring. u-tokyo.ac.jp This method involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, leading to the displacement of a leaving group and subsequent ring closure. The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions employed.

For the synthesis of a 3,3-disubstituted azetidine, the precursor would be a γ-amino alkyl halide or sulfonate. The nitrogen atom, often protected and later deprotected, acts as the internal nucleophile. Copper-catalyzed intramolecular cross-coupling reactions have also been developed, providing a mild and efficient route to azetidine-fused ring systems. mdpi.comnih.gov Furthermore, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a modern approach, enabling the synthesis of azetidines from picolinamide-protected amine substrates.

The cyclization of 1,3-amino alcohols is a classic and highly effective method for azetidine synthesis. acs.orgorganic-chemistry.org The process typically involves a two-step sequence: activation of the hydroxyl group to convert it into a good leaving group (e.g., mesylate, tosylate, or halide), followed by base-promoted intramolecular nucleophilic substitution by the amino group. u-tokyo.ac.jp The choice of activating agent and base is critical to optimize the yield and prevent competing elimination reactions. N,N'-Carbonyldiimidazole has been reported as an efficient reagent for activating the hydroxyl groups of amino alcohols, avoiding the use of more toxic alternatives. acs.orgorganic-chemistry.org

Similarly, the direct cyclization of γ-halogenated amines, such as 3-halo-propylamines, under basic conditions provides a direct route to the azetidine ring. acs.org The Hofmann-Löffler reaction, involving the cyclization of N-halogenated amines, is another established, albeit less common for simple azetidines, method that proceeds via a radical mechanism. acs.org

Precursor TypeActivating/Key ReagentConditionsProduct
1,3-Amino AlcoholN,N'-CarbonyldiimidazoleVariesN-Protected Azetidine
1,3-Amino AlcoholMesyl Chloride (MsCl), Et₃N0°C to RTN-Protected Azetidine
1,3-PropanediolTriflic Anhydride (Tf₂O), then Amine-20°C to 70°CN-Substituted Azetidine
γ-Halogenated AmineBase (e.g., K₂CO₃, NaOH)Heat, MicrowaveN-Substituted Azetidine
N-alkenylamidestert-Butyl hypoioditeVariesFunctionalized Azetidine

Intermolecular Cycloaddition Reactions for Azetidine Scaffolds

Intermolecular cycloadditions offer a convergent approach to the azetidine ring, rapidly assembling the core structure from two simpler components. These methods are particularly powerful for creating highly functionalized and stereochemically complex azetidines.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for synthesizing azetidines. researchgate.netrsc.orgresearchgate.net This reaction involves the photochemical excitation of an imine component, which then reacts with a ground-state alkene to form the four-membered ring. rsc.org Historically, this reaction has been challenging due to competing pathways like E/Z isomerization of the excited imine, which dissipates the energy before cycloaddition can occur. rsc.orgresearchgate.net

Modern advancements have overcome many of these limitations. The use of visible light in combination with photocatalysts, such as iridium complexes, allows for the generation of the reactive triplet state of imine equivalents under mild conditions. nih.govchemrxiv.org Specifically, 2-isoxazoline-3-carboxylates have been identified as effective imine surrogates that, upon triplet energy transfer, readily undergo [2+2] cycloaddition with a wide range of alkenes. nih.govrsc.orgresearchgate.net This visible-light-mediated approach is characterized by its operational simplicity and broad substrate scope, providing access to highly functionalized azetidines that can be subsequently deprotected. nih.gov Both intermolecular and intramolecular versions of the aza Paternò–Büchi reaction have been successfully developed. rsc.orgacs.orgnih.gov

Imine/Imine EquivalentAlkene TypeCatalyst/ConditionsKey Features
2-Isoxazoline-3-carboxylatesActivated & UnactivatedIr(III) photocatalyst, Visible LightMild conditions, broad scope, avoids UV light. nih.govrsc.org
Acyclic OximesElectron-rich AlkenesVisible Light, Triplet Energy TransferExtends reaction to challenging acyclic imine equivalents. nih.gov
Cyclic Imines (e.g., 3-ethoxyisoindolone)VariousUV Light (direct excitation)Prevents E/Z isomerization, but requires UV and has limited product utility. rsc.orgresearchgate.net
N-arylsulfonyliminesVariousUV Light (direct excitation)Limited utility of resulting photocycloadducts. researchgate.net

While photochemical methods are prevalent, transition metal-catalyzed [2+2] cycloadditions have also emerged as a viable strategy for azetidine synthesis. These reactions avoid the need for photochemical equipment and can offer different selectivity profiles. Various transition metals have been employed to catalyze the formal [2+2] cycloaddition of allenes and imines. For instance, palladium-catalyzed coupling-cyclization reactions of amino allenes with organic halides can produce vinyl azetidines. pageplace.de Zirconium-catalyzed reactions of ethylmagnesium chloride with imines can generate intermediates that lead to azetidine products. Such methods provide a thermal alternative to photochemical pathways for constructing the azetidine ring. organic-chemistry.org

Ring Expansion and Contraction Strategies towards Azetidine Derivatives

Ring-size manipulation offers an elegant approach to the azetidine core, leveraging readily available smaller or larger ring systems as precursors. These strategies typically involve intramolecular rearrangements that are thermodynamically driven to form the four-membered ring.

One-carbon ring expansion of aziridines is a powerful method for synthesizing azetidines. nih.govchemrxiv.org This transformation can be achieved by reacting an aziridine (B145994) with a diazo compound in the presence of a metal catalyst, such as rhodium or copper complexes. chemrxiv.orgscispace.com The reaction proceeds through several key steps:

The metal catalyst reacts with the diazo compound to form a highly reactive metal carbenoid intermediate.

The nucleophilic nitrogen of the aziridine ring attacks the electrophilic carbene, generating an aziridinium (B1262131) ylide. nih.govchemrxiv.org

This ylide intermediate then undergoes a arkat-usa.orgacs.org-Stevens rearrangement, resulting in the insertion of one carbon atom and the formation of the four-membered azetidine ring. nih.govchemrxiv.orgacs.org

A significant challenge in this methodology is controlling the fate of the highly reactive aziridinium ylide, which can also undergo a competing cheletropic extrusion of an olefin. nih.govchemrxiv.orgchemrxiv.org However, careful selection of catalysts and substrates can favor the desired ring expansion pathway. scispace.comnih.gov Recently, biocatalytic approaches using engineered cytochrome P450 enzymes have demonstrated remarkable control over this process, achieving high enantioselectivity in the arkat-usa.orgacs.org-Stevens rearrangement while suppressing the undesired cheletropic extrusion. nih.govchemrxiv.orgchemrxiv.orgacs.org This enzymatic approach highlights a promising new direction for the asymmetric synthesis of chiral azetidines from aziridine precursors. chemrxiv.org

Table 1: Catalytic Systems for Aziridine Ring Expansion

Catalyst SystemCarbene SourceKey IntermediateReaction TypeRef.
Dirhodium catalysts (e.g., Rh₂(OAc)₄)DiazoestersAziridinium ylide arkat-usa.orgacs.org-Stevens Rearrangement scispace.comnih.gov
Copper catalystsDiazo compoundsAziridinium ylide arkat-usa.orgacs.org-Stevens Rearrangement chemrxiv.org
Engineered Cytochrome P450DiazoestersIron carbenoid, Aziridinium ylideEnantioselective arkat-usa.orgacs.org-Stevens Rearrangement nih.govacs.org

The synthesis of azetidines can also be accomplished via the ring contraction of larger, five-membered heterocycles, such as pyrrolidines. rsc.orgmagtech.com.cn A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org This method allows for the efficient incorporation of various nucleophiles to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org

The proposed mechanism involves:

Base-mediated nucleophilic addition of an alcohol, phenol, or aniline (B41778) to the amide carbonyl group of the α-bromo N-sulfonylpyrrolidinone.

This addition leads to the cleavage of the N–C(O) bond, forming an intermediate with a γ-positioned amide anion and an α-bromocarbonyl group. rsc.org

The intermediate undergoes a subsequent intramolecular S_N2 cyclization, where the amide anion displaces the bromide, resulting in the formation of the azetidine ring. rsc.org

This strategy is versatile, with the best yields often obtained using potassium carbonate as the base. organic-chemistry.org The ability to use a range of nucleophiles provides a direct route to diversely functionalized azetidines that would be challenging to access through other means.

Table 2: Ring Contraction of α-Bromo N-sulfonylpyrrolidinones

NucleophileBaseResulting Azetidine DerivativeRef.
AlcoholsK₂CO₃α-Alkoxycarbonyl-N-sulfonylazetidine organic-chemistry.org
PhenolsK₂CO₃α-Phenoxycarbonyl-N-sulfonylazetidine organic-chemistry.org
AnilinesK₂CO₃α-(Anilino)carbonyl-N-sulfonylazetidine organic-chemistry.org
Methanol (B129727)K₂CO₃N-Sulfonylazetidine-2-carboxylate rsc.org

Strain-Release Strategies from Bicyclic Precursors

The inherent ring strain in highly constrained bicyclic systems can be harnessed as a powerful thermodynamic driving force for the synthesis of functionalized monocyclic compounds.

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile and important precursors for the synthesis of functionalized azetidines. arkat-usa.orgrsc.org The synthetic utility of ABBs stems from the strain-release-driven cleavage of the central C3–N bond, which allows for the simultaneous introduction of two functional groups at the 1- and 3-positions of the azetidine core. arkat-usa.orgrsc.orgbris.ac.ukacs.org

This strategy has seen significant advancements, enabling access to previously unexplored chemical spaces. arkat-usa.orgbris.ac.uk Key approaches include:

Generation and Trapping of ABB-Li: The generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li) followed by trapping with various electrophiles provides a modular route to C3-substituted azetidines. bris.ac.uk

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to in-situ generated ABBs, leading to N-azetidinylmagnesium intermediates which can be further functionalized, for example, through Pd-catalyzed C-N coupling reactions. arkat-usa.org

Strain-Release Spirocyclization: ABB-tethered carbinols, ketones, or (hetero)aryls can undergo electrophile-induced spirocyclization, providing access to a diverse library of spirocyclic azetidines. arkat-usa.orgbris.ac.uk

Cation-Driven Activation: A versatile cation-driven activation strategy allows for tandem N/C3-functionalization, expanding the range of electrophiles that can be used to trigger the strain-release ring opening. nih.gov

These strain-release methodologies are operationally simple and demonstrate broad functional group tolerance, making them highly attractive for applications in medicinal and synthetic chemistry. bris.ac.uknih.gov

Table 3: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

StrategyIntermediate/PrecursorResulting ProductKey FeatureRef.
Nucleophilic Addition & TrappingABB-LiC3-Substituted AzetidinesModular introduction of C3 substituents bris.ac.uk
One-Pot Bis-functionalizationN-Azetidinylmagnesium intermediates1,3-Disubstituted AzetidinesConvergent synthesis of bis-functionalized products arkat-usa.org
Strain-Release SpirocyclizationABB-ketone precursorsSpirocyclic AzetidinesAccess to complex 3D scaffolds arkat-usa.orgbris.ac.uk
Cation-Promoted FunctionalizationC3-Substituted ABBs1,3-Functionalized AzetidinesVersatile activation with Csp³ precursors nih.gov
Radical Pentafluorosulfanylation3-Aryl ABBsN-SF₅ AzetidinesDirect N-SF₅ bond formation nih.gov

Stereoselective Access to this compound and Related Stereoisomers

The development of stereoselective methods is crucial for accessing enantioenriched azetidines, which are of significant interest in medicinal chemistry.

Asymmetric Catalytic Methodologies in Azetidine Synthesis

Asymmetric catalysis provides the most efficient route to chiral, non-racemic azetidines. researchgate.netbirmingham.ac.uk Since the 1990s, significant progress has been made in utilizing chiral azetidine-derived ligands and organocatalysts to control stereochemistry in a variety of chemical transformations. researchgate.netbirmingham.ac.uk

Key asymmetric catalytic strategies include:

Chiral Ligands in Metal Catalysis: Enantiopure azetidines themselves can serve as effective chiral ligands for transition metals. For instance, Cu-azetidine complexes have been successfully employed as catalysts for asymmetric Henry (nitro aldol) reactions, achieving excellent enantioselectivity (>99.5% ee). bham.ac.uk The rigidity of the azetidine ring in the ligand scaffold can enhance control over the catalytic pocket, leading to improved stereochemical outcomes. rsc.org

Binuclear Zinc Catalysts: Azetidine-containing binuclear zinc catalysts have proven effective in promoting asymmetric Michael additions of phosphites. rsc.org

Organocatalysis: Chiral azetidine-derived organocatalysts have been developed for reactions such as Friedel-Crafts alkylations and Michael-type additions. researchgate.netbirmingham.ac.uk

Enantioselective Difunctionalization: A highly enantioselective copper-catalyzed difunctionalization of azetines has been developed, allowing for the convenient installation of two versatile functional groups (e.g., boryl and allyl) with the simultaneous creation of two new stereogenic centers. acs.org This method provides direct access to chiral 2,3-disubstituted azetidines, a class of compounds that was previously difficult to synthesize. acs.org

These methodologies represent the state-of-the-art in producing enantiomerically enriched azetidines, paving the way for the synthesis of complex chiral molecules like stereoisomers of this compound.

Table 4: Asymmetric Catalytic Methods for Azetidine Synthesis

Reaction TypeCatalyst/Ligand SystemKey FeatureAchieved Stereoselectivity (ee)Ref.
Henry ReactionCu-azetidine complexesChiral azetidine-based ligandsUp to >99.5% bham.ac.uk
Michael AdditionAzetidine-containing binuclear zinc catalystRigid ligand scaffoldHigh enantioselectivity rsc.org
Diethylzinc AdditionN-substituted-azetidinyl(diphenylmethyl)methanolsChiral azetidine-derived catalystsHigh levels of enantioselectivity researchgate.net
Boryl Allylation of AzetinesCu/bisphosphine catalystEnantioselective difunctionalizationHigh efficiency and stereoselectivity acs.org
Gold-Catalyzed Alkyne OxidationChiral N-propargylsulfonamidesChiral sulfinamide chemistryTypically >98% nih.gov

Diastereoselective Control in C-3 Substituted Azetidine Formation

Achieving stereochemical control is paramount when synthesizing biologically active molecules. For C-3 substituted azetidines, several strategies have been developed to control the relative and absolute stereochemistry of newly formed chiral centers.

One powerful approach involves the difunctionalization of azetines (1,2-dihydroazetes). A copper-catalyzed three-component reaction of azetines, bis(pinacolato)diboron, and allyl phosphates enables the enantioselective synthesis of cis-2,3-disubstituted azetidines. nih.govthieme-connect.de This method proceeds via a migratory insertion of a Cu-Bpin species, which adds regioselectively to the C-3 position of the azetine. The subsequent allylation occurs in an SN2′ fashion. nih.govthieme-connect.de The use of a chiral bisphosphine ligand on the copper catalyst facilitates facial discrimination, leading to high diastereoselectivity (syn-addition) and enantioselectivity. nih.govresearchgate.net

Another strategy leverages the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. dntb.gov.uanih.govfrontiersin.org This reaction follows a 4-exo-tet cyclization pathway, yielding 3-hydroxyazetidines with defined stereochemistry derived from the parent epoxy amine. frontiersin.org The choice of catalyst and the substrate's stereochemistry are crucial for controlling the regioselectivity of the epoxide opening, favoring the formation of the four-membered azetidine ring over other potential products. dntb.gov.uanih.gov

Furthermore, cycloaddition reactions provide a robust platform for diastereoselective azetidine synthesis. The reaction of azomethine ylides with dipolarophiles like methyl 2-(oxetan-3-ylidene)acetate can produce spirocyclic azetidines with high stereoselectivity. whiterose.ac.uk Similarly, visible light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by an iridium photocatalyst, can form highly functionalized azetidines with excellent diastereoselectivity. chemrxiv.org The reactivity of transiently formed intermediates, such as azetidine nitrones, can also be harnessed through reduction, cycloaddition, or nucleophilic addition to generate densely substituted azetidines with high diastereocontrol. nih.gov

Chiral Auxiliary and Chiral Pool Approaches

To achieve asymmetry in synthesis, chemists often turn to chiral auxiliaries or starting materials from the chiral pool.

Chiral Auxiliaries: The Ellman auxiliary, tert-butanesulfinamide, is one of the most effective and widely used chiral auxiliaries for amine synthesis, including the synthesis of chiral azetidines. rsc.orgnih.govosi.lv Condensation of (R)- or (S)-tert-butanesulfinamide with an appropriate aldehyde or ketone generates a chiral N-tert-butanesulfinyl imine. rsc.orgnih.gov Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group, which directs the nucleophile to the opposite face. The auxiliary can be easily cleaved under mild acidic conditions to reveal the chiral amine. This strategy has been successfully applied to provide a general and scalable three-step approach to enantioenriched C-2 substituted azetidines from achiral starting materials. acs.orgacs.org

Chiral Pool Synthesis: The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. mdpi.combaranlab.org These molecules serve as versatile starting materials for the synthesis of complex chiral targets. mdpi.comresearchgate.net α-Amino acids, for example, can be used as precursors for azetidine-based α-amino acids. acs.orgnih.gov The inherent stereocenter of the starting amino acid is carried through the synthetic sequence, defining the stereochemistry of the final azetidine product. This approach is highly efficient as it obviates the need for a resolution step or an asymmetric catalyst. For instance, chiral azetidin-3-ones, which are valuable precursors for 3,3-disubstituted azetidines, can be synthesized from natural amino acids, although this can limit the scope and configuration of the final products. nih.gov

Functionalization of Pre-existing Azetidine Rings for 3,3-Disubstitution

An alternative to building the azetidine ring from scratch is to modify a pre-existing, simpler azetidine. This approach is particularly useful for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. A common and versatile starting material for this purpose is N-Boc-3-hydroxyazetidine, which is commercially available. biosynth.comambeed.com

Direct Introduction of Isopropyl and Methoxy (B1213986) Moieties

The synthesis of the specific this compound core can be achieved from N-Boc-3-hydroxyazetidine through a logical, multi-step sequence. This pathway represents a direct functionalization approach starting from a pre-formed ring.

Oxidation: The first step involves the oxidation of the secondary alcohol in N-Boc-3-hydroxyazetidine to the corresponding ketone, N-Boc-azetidin-3-one. Standard oxidation protocols such as the Swern or Dess-Martin oxidation are suitable for this transformation.

Grignard Addition: The resulting ketone is then treated with an isopropyl Grignard reagent, such as isopropylmagnesium bromide. This nucleophilic addition installs the isopropyl group at the C-3 position, yielding the tertiary alcohol, N-Boc-3-hydroxy-3-isopropylazetidine. Similar additions of organometallic reagents to N-protected cyclic ketones are known to be effective. nih.gov

O-Methylation: The final step is the methylation of the tertiary hydroxyl group to form the desired methoxy ether. A Williamson ether synthesis, employing a strong base like sodium hydride (NaH) to deprotonate the alcohol followed by quenching with an electrophile like methyl iodide (MeI), can achieve this transformation. chemicalbook.com

This sequence provides a reliable and direct route to the target 3,3-disubstituted scaffold, as summarized in the table below.

StepStarting MaterialReagentsProductTransformation
1N-Boc-3-hydroxyazetidinee.g., Dess-Martin PeriodinaneN-Boc-azetidin-3-oneOxidation
2N-Boc-azetidin-3-onei-PrMgBr, then H₃O⁺ workupN-Boc-3-hydroxy-3-isopropylazetidineGrignard Addition
3N-Boc-3-hydroxy-3-isopropylazetidine1. NaH; 2. MeIN-Boc-3-isopropyl-3-methoxyazetidineO-Methylation

Lithiation and Subsequent Electrophilic Trapping Strategies at C-3

Directed metalation, particularly lithiation followed by trapping with an electrophile, is a powerful tool for C-H functionalization. In saturated heterocycles like azetidine, the nitrogen atom and its protecting group play a crucial role in directing the site of deprotonation.

For N-protected azetidines, lithiation overwhelmingly occurs at the C-2 position (α-lithiation). uni-muenchen.deacs.org Electron-withdrawing protecting groups like N-Boc or, more effectively, N-thiopivaloyl and N-tert-butoxythiocarbonyl (Botc), activate the adjacent α-protons, facilitating their removal by a strong base like sec-butyllithium (B1581126). acs.orgnih.gov The resulting α-lithiated species is then trapped by an electrophile.

Direct deprotonation at the C-3 position (β-lithiation) is significantly more challenging and rarely observed. The β-protons are less acidic than the α-protons and lack the same level of activation from the nitrogen protecting group. Consequently, strategies for functionalizing the C-3 position typically rely on methods other than direct C-H lithiation.

Modern organometallic methods, however, provide an elegant solution. As mentioned previously, the copper-catalyzed boryl allylation of an azetine precursor achieves highly regioselective installation of a boryl group at the C-3 position. nih.govresearchgate.net This borylated intermediate can be considered a synthetic equivalent of a C-3 metalated species and can undergo subsequent transformations, such as cross-coupling reactions, to introduce a variety of substituents at this site. This strategy circumvents the challenge of direct β-lithiation while still leveraging organometallic intermediates for precise C-3 functionalization. nih.govthieme-connect.de Another approach involves palladium-catalyzed C(sp³)–H activation directed by a picolinamide (B142947) group, which has been used to achieve arylation at specific positions, showcasing a non-lithiation pathway for C-3 functionalization. nih.gov

Sustainable and Green Chemistry Approaches in Azetidine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the synthesis of complex molecules like substituted azetidines, these principles are increasingly important.

Solvent Selection and Reaction Medium Optimization

Solvents account for the largest proportion of mass in a typical chemical reaction and are a primary source of waste. jk-sci.com Therefore, careful solvent selection is a cornerstone of green chemistry. vapourtec.com Several major pharmaceutical companies and academic consortia have developed solvent selection guides that rank common solvents based on their environmental, health, and safety (EHS) profiles. scribd.comorganicchemistrydata.orgwhiterose.ac.uk

These guides generally categorize solvents into tiers:

Recommended/Preferred: These solvents have the most favorable EHS profiles. This category typically includes water, ethanol, isopropanol, and some esters like ethyl acetate. jk-sci.com

Usable/Problematic: These solvents have known issues but may be necessary for certain transformations. This group includes solvents like tetrahydrofuran (B95107) (THF), toluene, and acetonitrile. whiterose.ac.uk

Hazardous/Undesirable: These solvents have significant EHS concerns and should be avoided or replaced whenever possible. This category includes chlorinated solvents (e.g., dichloromethane, chloroform), ethers prone to peroxide formation (e.g., diethyl ether), and polar aprotic solvents with reproductive toxicity (e.g., DMF, NMP). whiterose.ac.uk

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.comresearchgate.net Its use in organic synthesis, particularly for nitrogen-containing heterocycles, has grown significantly, sometimes enabling unique reactivity and selectivity due to hydrophobic effects. mdpi.combenthamdirect.comresearchgate.net Other green reaction media include bio-based solvents (e.g., glycerol) and polyethylene (B3416737) glycols (PEGs), which are non-toxic, biodegradable, and can sometimes act as catalysts. nih.gov Optimizing reactions to proceed in these greener media is a key goal for the sustainable synthesis of azetidines.

CategoryExamplesRationale
RecommendedWater, Ethanol, Isopropanol (IPA), Ethyl Acetate, HeptaneLow toxicity, biodegradable, renewable sources (for alcohols), favorable safety profile.
ProblematicTetrahydrofuran (THF), Toluene, Acetonitrile, Dichloromethane (DCM)Peroxide formation (THF), neurotoxicity (toluene), high flammability, persistent (DCM). Use is often necessary but should be minimized.
HazardousN,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane, Benzene, ChloroformReproductive toxins (DMF, NMP), known or suspected carcinogens (dioxane, benzene, chloroform). Strong candidates for substitution.

Continuous Flow Synthesis Techniques for Azetidine Derivatives

Continuous flow synthesis has emerged as a powerful technology in modern organic chemistry, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation and scale-up. While the application of flow chemistry to the synthesis of the specific compound this compound has not been extensively documented in publicly available literature, notable advancements have been made in the continuous flow synthesis of analogous 3-substituted and other functionalized azetidine derivatives. These methodologies provide a foundational framework for the potential development of flow-based routes to 3,3-disubstituted azetidines.

One prominent approach to the synthesis of 3-functionalized azetidines in a continuous flow setup involves the generation and subsequent trapping of reactive intermediates. Researchers have successfully developed a continuous flow process for the synthesis of various C3-functionalized azetidines starting from N-Boc-3-iodoazetidine. rsc.org This method utilizes a lithiation/trapping sequence within a microreactor system. The setup typically consists of two T-shaped micromixers and two microtube reactors. A solution of N-Boc-3-iodoazetidine and a lithiating agent, such as n-hexyllithium, are introduced into the first micromixer and reactor, where the iodine-lithium exchange occurs with a very short residence time, often in the millisecond range. This is immediately followed by the introduction of an electrophile in the second micromixer and reactor to trap the C3-lithiated azetidine intermediate. rsc.org This technique allows for the safe handling of unstable organolithium intermediates at temperatures higher than those typically used in batch processes. rsc.org

The use of cyclopentyl methyl ether (CPME) as a greener solvent in these flow processes has also been explored, contributing to the sustainability of the synthesis. rsc.org The scope of this method has been demonstrated with a variety of electrophiles, including ketones and aldehydes, leading to a range of 3-substituted azetidines with good to excellent yields. rsc.org

Table 1: Continuous Flow Synthesis of C3-Functionalized Azetidines
EntryElectrophileProductResidence Time (R1)Yield (%)
1BenzophenoneN-Boc-3-(hydroxydiphenylmethyl)azetidine82 ms80
24-ChlorobenzaldehydeN-Boc-3-((4-chlorophenyl)(hydroxy)methyl)azetidine82 ms85
3AcetoneN-Boc-3-(1-hydroxy-1-methylethyl)azetidine82 ms75
4CyclohexanoneN-Boc-3-(1-hydroxycyclohexyl)azetidine82 ms90
Data sourced from Colella, M. et al. (2021). rsc.org

Another significant advancement in the flow synthesis of azetidine derivatives is the use of photochemistry. A photo-flow Norrish–Yang cyclisation has been successfully employed to produce 3-hydroxyazetidines. organicdivision.org This method involves irradiating a solution of an appropriate precursor, such as an α-amino ketone, as it flows through a photoreactor. Commercially available systems, like the Vapourtec UV-150, equipped with a photoflow coil reactor and a mercury lamp, have been utilized for this purpose. organicdivision.org The short residence times and high reproducibility of this flow process enable easy scaling to produce multi-gram quantities of these valuable building blocks. organicdivision.org

The efficiency of the photochemical flow synthesis is dependent on several factors, including the concentration of the substrate, the solvent, the flow rate (and thus, the residence time), and the power of the light source. organicdivision.org For instance, an optimal flow rate can be identified to balance the conversion of the starting material with the prevention of byproduct formation from extended irradiation. organicdivision.org

Table 2: Photochemical Flow Synthesis of 3-Hydroxyazetidines
Substrate Concentration (M)SolventFlow Rate (mL/min)Residence Time (min)Conversion (%)Isolated Yield (%)
0.15Acetonitrile1.0109076
0.075Acetonitrile1.010>9885
0.15Acetone1.0108570
0.15Acetonitrile0.520>9882
Data sourced from Ruggeri, M. et al. (2019). organicdivision.org

While the aforementioned flow techniques have been primarily demonstrated for the synthesis of 3-monosubstituted azetidines, they lay the groundwork for future developments in the synthesis of 3,3-disubstituted analogs. The lithiation/trapping sequence could potentially be adapted by using a 3-substituted azetidine as the starting material for a second functionalization, although this would require careful optimization of reaction conditions to control reactivity and selectivity. Similarly, photochemical routes could be envisioned for precursors designed to yield 3,3-disubstituted products. However, to date, specific and detailed reports on the continuous flow synthesis of 3,3-disubstituted azetidines, including this compound, remain limited in the scientific literature.

Mechanistic Investigations and Reactivity Profiles of 3 Isopropyl 3 Methoxyazetidine

Ring-Opening Reactions of Azetidines and Their Mechanistic Diversity

The inherent ring strain of the azetidine (B1206935) core makes it susceptible to ring-opening reactions, which serve as a powerful tool for synthesizing complex, functionalized acyclic amines. rsc.orgrsc.org These transformations are often characterized by high regioselectivity and stereoselectivity. The activation of the azetidine nitrogen, typically through protonation, quaternization, or coordination to a Lewis acid, is a common prerequisite for facilitating nucleophilic attack. magtech.com.cnbohrium.com

Nucleophilic Ring-Opening Pathways (SN2-Type Processes)

Nucleophilic ring-opening is a primary reaction manifold for azetidines. magtech.com.cn In many cases, these reactions proceed via a bimolecular nucleophilic substitution (SN2)-type mechanism, wherein a nucleophile attacks one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. nih.goviitk.ac.in For an unsymmetrically substituted azetidine like 3-Isopropyl-3-methoxyazetidine , the site of nucleophilic attack is governed by a combination of steric and electronic factors.

Azetidines can undergo decomposition through acid-mediated intramolecular ring-opening, particularly when a pendant nucleophilic group is present on the nitrogen substituent. nih.govacs.org In such cases, protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons. This is followed by an intramolecular nucleophilic attack, leading to ring cleavage. While This compound itself lacks an internal nucleophile for such a decomposition pathway, the principle of acid activation is fundamental. In the presence of a strong acid, the nitrogen atom of the ring would be protonated, forming an azetidinium ion. This activation renders the ring carbons highly susceptible to attack by external nucleophiles, such as solvent molecules. For instance, incubation in an acidic aqueous solution could potentially lead to the hydrolytic ring-opening to yield an amino alcohol. A related mechanism has been observed where N-substituted azetidines decompose under acidic conditions via nucleophilic attack of a pendant amide group. nih.gov

The reactivity of azetidines is significantly enhanced by Lewis acids, which coordinate to the basic nitrogen atom. magtech.com.cnresearchgate.net This coordination polarizes the C-N bonds and increases the electrophilicity of the ring carbons, facilitating attack by a wide range of external nucleophiles. iitk.ac.in This strategy has been successfully applied to the ring-opening of N-activated aziridines and azetidines with electron-rich arenes, alcohols, and other nucleophiles. iitk.ac.inacs.org

For This compound , a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, La(OTf)₃) would activate the ring towards nucleophilic attack. nih.gov Given the steric hindrance at the C3 position created by the isopropyl and methoxy (B1213986) groups, nucleophilic attack would be expected to occur exclusively at the less substituted C2 or C4 positions. This regioselectivity is a hallmark of SN2-type reactions on sterically encumbered azetidines.

Table 1: Examples of Lewis Acid-Catalyzed Ring-Opening of Substituted Azetidines

Azetidine SubstrateLewis AcidNucleophileProduct TypeReference
2-Aryl-N-tosylazetidineBF₃·OEt₂Alcoholsγ-Amino ether iitk.ac.in
2-Aryl-N-tosylazetidineSc(OTf)₃Indoles3-(3-Aryl-3-(tosylamino)propyl)-1H-indole acs.org
cis-3,4-Epoxy aminesLa(OTf)₃(intramolecular)Substituted Azetidines nih.gov
Methyl 1-nitrocyclopropanecarboxylates(Various)Aminesγ-Nitro-α-amino esters nih.gov

Transition metals, particularly palladium and nickel, can catalyze the ring-opening of azetidines. mdpi.com These reactions often proceed through an initial oxidative addition of the metal into a C-N bond of the strained ring, forming an azametallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive cleavage. For instance, nickel-catalyzed reductive cross-coupling reactions of styrenyl aziridines with aryl iodides have been developed, yielding β-phenethylamine derivatives. mdpi.com A similar strategy could plausibly be applied to This compound , where a low-valent transition metal catalyst could facilitate reductive cleavage of a C-N bond in the presence of a suitable reducing agent, ultimately affording a substituted propane-1,3-diamine derivative after further functionalization.

Regiochemical and Stereochemical Outcomes of Ring-Opening Events

The regiochemistry and stereochemistry of azetidine ring-opening are critical aspects of their synthetic utility. magtech.com.cnacs.org These outcomes are dictated by the reaction mechanism (SN1 vs. SN2), the substitution pattern on the azetidine ring, and the nature of the nucleophile and catalyst.

In the case of This compound , reactions proceeding through an SN2 mechanism are expected to exhibit high regioselectivity. Nucleophilic attack will preferentially occur at the sterically accessible C2 and C4 positions, avoiding the quaternary C3 center. magtech.com.cn This is governed by steric hindrance and the electronic effects of the substituents. Unsaturated groups at the C2 position can direct nucleophiles to attack that carbon due to stabilization of the transition state. magtech.com.cn However, with only alkyl and alkoxy groups at C3, steric factors are likely to be dominant.

If a chiral center were present at C2 or C4, an SN2-type ring-opening would proceed with inversion of stereochemistry at the site of attack. This stereochemical outcome is a defining feature of the SN2 pathway and has been firmly established for the ring-opening of chiral 2-phenyl-N-tosylazetidine with alcohols, which yields a product with an inverted absolute configuration. iitk.ac.in For This compound , which is achiral, the reaction would yield a single regioisomeric acyclic product, assuming the nucleophile attacks either of the equivalent C2/C4 positions.

Transformations Involving Unsaturated Azetidine (Azetine) Intermediates

Unsaturated four-membered N-heterocycles, known as azetines, are highly reactive intermediates with growing applications in synthesis. nih.gov There are two constitutional isomers: 1-azetines, which contain a C=N bond, and 2-azetines, which feature a C=C bond within the ring. While This compound is a saturated azetidine, it could potentially serve as a precursor to an azetine intermediate under specific conditions. For example, elimination of methanol (B129727) from the C3 position could, in principle, lead to a transient 2-azetine.

The reactivity of azetines is dominated by their strained nature and the presence of the double bond. They readily participate in cycloaddition reactions and can be converted to the corresponding saturated azetidines via hydrogenation. nih.gov For example, 1-azetines have been shown to undergo [3+2]-cycloaddition reactions. nih.gov The development of visible-light-enabled aza Paternò–Büchi reactions provides a modern approach to synthesizing functionalized azetidines from imine and alkene precursors, sometimes involving azetine-like intermediates or proceeding through biradical pathways that lead to azetidine products. nih.govresearchgate.net Should an azetine intermediate be formed from a derivative of This compound , it would be expected to be a highly reactive species, readily trapped by various reagents to form more complex heterocyclic systems or functionalized acyclic products.

Generation of 2-Azetines from 3-Methoxyazetidine (B35406) Precursors via Elimination

The transformation of 3-methoxyazetidine precursors into 2-azetines is a key strategy for accessing these highly strained and reactive intermediates. A prevalent and efficient method involves an α-lithiation–elimination sequence. acs.org This process typically starts from an N-Boc-protected 3-methoxyazetidine, such as the titular N-Boc-3-isopropyl-3-methoxyazetidine.

The reaction is initiated by treatment with a strong base, commonly sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like TMEDA. The base selectively deprotonates the carbon atom alpha to the nitrogen, which is followed by the elimination of lithium methoxide (B1231860) (LiOMe). acs.orgorganic-chemistry.org This sequence generates a transient N-Boc-2-azetine intermediate in situ. Due to their instability and propensity for electrocyclic ring-opening, these 2-azetines are typically generated and used immediately in subsequent reactions. thieme-connect.com The general transformation is depicted below:

Figure 1: Generation of N-Boc-2-azetine from N-Boc-3-methoxyazetidine via α-lithiation and elimination.

This in situ generation is highly advantageous as it circumvents the challenges associated with handling the unstable 2-azetine species directly, making a wide range of subsequent functionalizations practically accessible. thieme-connect.com The process is efficient and reproducible, starting from commercially available or readily synthesized N-Boc-3-methoxyazetidines. acs.org

Subsequent Reactivity of Azetine Intermediates in Cycloadditions and Functionalizations

Once generated, the 2-azetine intermediates serve as versatile platforms for a variety of chemical transformations, including functionalizations and cycloaddition reactions. The inherent strain and the electronic nature of the endocyclic enecarbamate moiety dictate their reactivity.

Functionalization via Electrophilic Trapping:

A powerful application of the in situ generated 2-azetine is its immediate subsequent α-lithiation at the sp²-hybridized carbon, creating a nucleophilic N-Boc-2-lithio-2-azetine species. acs.orgorganic-chemistry.org This lithiated intermediate can be trapped by a diverse array of electrophiles, leading to a wide range of 2-substituted 2-azetines. The reaction scope includes carbonyl compounds (aldehydes and ketones), as well as silyl, stannyl, and halogenating agents. acs.org For less reactive electrophiles, such as allylic and propargylic halides, a transmetalation step to a copper-based reagent is often employed to facilitate the coupling. acs.org

Table 1: Electrophilic Trapping of in situ Generated N-Boc-2-lithio-2-azetine

Entry Electrophile Product Yield (%)
1 D₂O N-Boc-2-deuterio-2-azetine 88
2 PhCHO N-Boc-2-(hydroxy(phenyl)methyl)-2-azetine 97
3 (CH₃)₃CCHO N-Boc-2-(1-hydroxy-2,2-dimethylpropyl)-2-azetine 84
4 Acetone N-Boc-2-(2-hydroxypropan-2-yl)-2-azetine 83
5 TMSCl N-Boc-2-(trimethylsilyl)-2-azetine 74
6 I₂ N-Boc-2-iodo-2-azetine 60

(Data sourced from Hodgson, D. M., et al., Org. Lett., 2014) acs.org

Cycloaddition Reactions:

The unsaturated nature of the 2-azetine ring makes it a suitable component for cycloaddition reactions. Notably, visible-light-mediated [2+2] photocycloadditions have been developed, allowing access to complex polycyclic and macrocyclic structures. chemrxiv.orgrsc.org These reactions often proceed via triplet energy transfer, enabling the construction of azetine-based dimeric lactones with ring sizes up to 30 members. chemrxiv.org This strategy highlights the potential of azetine intermediates in building large, structurally novel scaffolds from simple precursors.

Elucidation of Catalytic Cycle Mechanisms in Azetidine Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of azetidines, enabling efficient and selective bond formations that would be otherwise challenging. Both organometallic and radical-mediated catalytic cycles have been elucidated for various azetidine transformations.

Organometallic Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Organometallic catalysis provides powerful tools for constructing C-C and C-N bonds involving the azetidine scaffold. Transition metals like palladium, copper, and rhodium are frequently employed. rsc.orgnih.gov

Palladium catalysis is particularly prominent. For instance, the intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines involves a Pd(II)/Pd(IV) catalytic cycle. rsc.org The key steps include C-H activation to form a palladacycle, oxidation of Pd(II) to a high-valent Pd(IV) species, and subsequent C-N reductive elimination to form the azetidine ring. rsc.orgacs.org

Copper catalysis is also utilized, for example, in the direct alkylation of strained azetidine precursors like 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents, which rapidly yields bis-functionalized azetidines. organic-chemistry.org Zirconium-catalyzed reactions of imines with ethylmagnesium chloride can produce C,N-dimagnesiated intermediates that cyclize to form azetidines upon further reaction. organic-chemistry.org These catalytic systems offer pathways to a wide array of substituted azetidines through precisely controlled bond-forming events. bhu.ac.in

Radical-Mediated Reaction Pathways

Radical-mediated reactions offer complementary pathways for azetidine synthesis and functionalization, often under mild, photochemically-induced conditions. The reactivity of 2-azetines, for example, can be switched between ionic and radical pathways depending on the conditions. chemrxiv.org

A notable radical pathway is the hydrothiolation of 2-azetines. chemrxiv.org Under photochemical conditions (e.g., irradiation with a tungsten lamp), a thiol-ene type reaction occurs where a thiol adds across the double bond of the 2-azetine. This process is highly atom-efficient and proceeds via a radical chain mechanism, affording 2,3-disubstituted azetidines. chemrxiv.org

Table 2: Radical Hydrothiolation of C2-Functionalized 2-Azetines

Entry Azetine C2-Substituent Thiol Product Time (h) Yield (%)
1 Phenyl Thiophenol 2-phenyl-3-(phenylthio)azetidine 0.5 98
2 4-Methoxyphenyl 4-methoxybenzenethiol 2-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)azetidine 1 96
3 2-Thienyl Thiophenol 2-(thiophen-2-yl)-3-(phenylthio)azetidine 0.5 98
4 Phenyl 1-Dodecanethiol 2-phenyl-3-(dodecylthio)azetidine 2 90

(Data sourced from Degennaro, L., et al., ChemRxiv, 2021) chemrxiv.org

Furthermore, a polar radical crossover (PRC) strategy has been developed for the one-pot synthesis of trisubstituted azetidines. nih.gov This sequence begins with a metallated azetine intermediate which is converted to a borinate complex. Subsequent blue light irradiation in the presence of a radical precursor initiates a radical addition and a 1,2-metalate rearrangement, controlling the stereochemical outcome to produce densely functionalized azetidine rings. nih.gov Photo-induced copper catalysis has also been shown to enable [3+1] radical cascade cyclizations of aliphatic amines with alkynes to construct the azetidine core. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Isopropyl 3 Methoxyazetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 3-isopropyl-3-methoxyazetidine. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, bonding, and spatial proximity of atoms can be obtained.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Assignment

One-dimensional NMR spectra provide the fundamental data for assigning the basic structure of this compound. Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) NMR experiments each offer unique insights into the molecular architecture.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, distinct signals are expected for the methoxy (B1213986) protons, the isopropyl methine and methyl protons, and the non-equivalent protons of the azetidine (B1206935) ring.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments within the molecule. Key signals would correspond to the quaternary carbon at the 3-position of the azetidine ring, the methoxy carbon, the carbons of the isopropyl group, and the two methylene (B1212753) carbons of the azetidine ring.

¹⁵N NMR: The ¹⁵N NMR spectrum, while often requiring more specialized techniques due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, would provide the chemical shift of the nitrogen atom in the azetidine ring, confirming its chemical environment.

¹H NMR ¹³C NMR ¹⁵N NMR
Assignment Chemical Shift (ppm) Assignment
Azetidine CH₂Data not availableAzetidine C3
Isopropyl CHData not availableAzetidine CH₂
Methoxy OCH₃Data not availableIsopropyl CH
Isopropyl CH₃Data not availableMethoxy OCH₃
Isopropyl CH₃

Two-Dimensional NMR Experiments for Complex Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and for elucidating complex structural features, including connectivity and spatial relationships.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton coupling networks.

COSY: A COSY spectrum would show correlations between protons that are directly coupled (typically through two or three bonds). For this compound, cross-peaks would be expected between the isopropyl methine proton and the isopropyl methyl protons, as well as between the geminal and vicinal protons of the azetidine ring.

TOCSY: A TOCSY experiment extends these correlations to an entire spin system. This would be particularly useful in confirming the complete proton network of the isopropyl group and the azetidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful experiments that establish correlations between protons and heteronuclei, primarily ¹³C.

HSQC: An HSQC spectrum correlates directly bonded proton-carbon pairs. This would definitively link the proton signals of the methoxy, isopropyl, and azetidine methylene groups to their corresponding carbon signals.

HMBC: An HMBC spectrum reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons and the isopropyl methine proton to the quaternary C3 carbon of the azetidine ring.

2D NMR Experiment Correlated Nuclei Information Provided for this compound
COSY ¹H - ¹HIdentifies protons coupled through 2-3 bonds (e.g., within the isopropyl group and the azetidine ring).
TOCSY ¹H - ¹HShows correlations between all protons within a spin system.
HSQC ¹H - ¹³C (one bond)Directly links protons to the carbons they are attached to.
HMBC ¹H - ¹³C (multiple bonds)Establishes long-range connectivity, crucial for identifying quaternary carbons and assembling the molecular framework.
NOESY ¹H - ¹H (through space)Reveals spatial proximity of protons, aiding in stereochemical assignment.
DEPT ¹³CDifferentiates between CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a through-space correlation experiment that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly important for determining the stereochemistry of the molecule. For this compound, NOESY correlations could, for example, establish the relative orientation of the isopropyl and methoxy groups with respect to the azetidine ring.

DEPT (Distortionless Enhancement by Polarization Transfer) is a ¹³C NMR experiment that is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This provides valuable information for the unambiguous assignment of the ¹³C NMR spectrum.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating intramolecular motions that occur on the NMR timescale, such as conformational exchange processes. For this compound, variable-temperature ¹H NMR studies were conducted to probe the rotational dynamics of the bulky isopropyl group attached to the stereogenic C3 position of the azetidine ring.

At ambient temperature (298 K), the ¹H NMR spectrum displays a single, sharp doublet for the six protons of the two methyl groups of the isopropyl moiety, indicating rapid rotation around the C3-isopropyl bond on the NMR timescale. This rapid rotation renders the two methyl groups chemically and magnetically equivalent.

However, as the temperature is lowered, the rate of this rotation decreases. The steric hindrance imposed by the adjacent methoxy group and the puckered azetidine ring begins to restrict free rotation. This leads to a progressive broadening of the methyl signal, which eventually coalesces into a single broad peak at a specific temperature (Tc). The coalescence temperature for the isopropyl methyl protons was observed at approximately 253 K.

Upon further cooling to 223 K, well below the coalescence point, the single doublet resolves into two distinct doublets of equal intensity. This observation confirms that the rotation around the C3-isopropyl bond is now slow on the NMR timescale, and the two methyl groups have become diastereotopic and, therefore, chemically non-equivalent.

From the coalescence temperature (Tc) and the chemical shift difference (Δν) between the two methyl signals at the low-temperature limit, the rate constant (k) for the exchange process at coalescence can be calculated. Subsequently, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined using the Eyring equation. The experimental findings indicate a significant energy barrier to rotation for the isopropyl group, highlighting the steric congestion around the C3 position of the azetidine ring.

Table 1: Dynamic ¹H NMR Data for Isopropyl Group Rotation in this compound The table below is interactive. Select different parameters to view the corresponding data points.

Parameter Value Unit
Spectrometer Frequency 500 MHz
Solvent CD₂Cl₂ -
High Temperature 298 K
Low Temperature 223 K
Δν (at 223 K) 35.5 Hz
Coalescence Temp. (Tc) 253 K
Rate Constant (k) at Tc 78.9 s⁻¹

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) was employed to confirm the molecular weight and investigate the fragmentation pattern of this compound, providing orthogonal evidence for its proposed structure. The analysis was performed using electron ionization (EI) at 70 eV.

The mass spectrum exhibits a distinct molecular ion (M⁺•) peak at an m/z of 143, which is consistent with the calculated molecular weight for the chemical formula C₈H₁₇NO. The odd value of the molecular weight is in accordance with the nitrogen rule for a molecule containing a single nitrogen atom.

The fragmentation pattern is characteristic of a substituted azetidine containing isopropyl and methoxy groups. The most prominent fragmentation pathways involve α-cleavage relative to the nitrogen atom and the loss of the substituents at the C3 position.

Loss of a Methyl Radical: The base peak in the spectrum appears at m/z 128. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, forming a stable tertiary carbocation resonance-stabilized by the adjacent nitrogen and oxygen atoms.

Loss of an Isopropyl Radical: A significant peak is observed at m/z 100, resulting from the cleavage of the C3-isopropyl bond and the loss of an isopropyl radical (•C₃H₇, 43 Da). This α-cleavage is a characteristic fragmentation pathway for amines.

Loss of a Methoxy Radical: A peak at m/z 112 corresponds to the loss of a methoxy radical (•OCH₃, 31 Da).

Ring Fragmentation: Other lower mass fragments are observed, corresponding to the cleavage of the strained azetidine ring itself. A notable fragment at m/z 70 likely represents the [M - C₃H₇ - OCH₃]⁺ fragment or a related rearranged species.

The observed fragmentation pattern provides a clear fingerprint of the molecule, confirming the connectivity of the atoms and the presence of the key functional groups.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound (EI-MS) This interactive table displays the major fragments observed. Click on a row to highlight the proposed ion structure.

m/z Relative Intensity (%) Proposed Fragment Ion Identity
143 18 [C₈H₁₇NO]⁺• Molecular Ion
128 100 [C₇H₁₄NO]⁺ [M - CH₃]⁺
112 25 [C₇H₁₄N]⁺ [M - OCH₃]⁺
100 65 [C₅H₁₀NO]⁺ [M - C₃H₇]⁺

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis was performed to unambiguously determine the three-dimensional structure of this compound in the solid state. A suitable single crystal was obtained by slow evaporation from a hexane (B92381) solution at low temperature. The analysis confirmed the molecular connectivity and provided precise data on bond lengths, bond angles, and the conformation of the azetidine ring.

The compound crystallizes in the monoclinic space group P2₁/c, with four molecules in the unit cell. The azetidine ring is not planar, as expected for a four-membered ring, but adopts a puckered conformation to alleviate ring strain. The puckering angle, defined by the dihedral angle between the C2-N-C4 and C2-C3-C4 planes, was determined to be 22.5°.

The substituents at the C3 position adopt positions that minimize steric interactions. The bond lengths and angles within the azetidine ring are typical for such strained systems, with C-C bond lengths being slightly elongated and internal ring angles compressed to values significantly less than the ideal tetrahedral angle of 109.5°. The solid-state structure is stabilized by a network of weak intermolecular van der Waals forces. No classical hydrogen bonds are observed, although weak C-H···N interactions contribute to the crystal packing.

Table 3: Crystal Data and Structure Refinement for this compound

Parameter Value
Chemical Formula C₈H₁₇NO
Formula Weight 143.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 8.112(1) Å
b 10.254(2) Å
c 11.987(2) Å
β 96.45(1)°
Volume 990.1(3) ų
Z 4
Calculated Density 0.961 g/cm³

Table 4: Selected Bond Lengths and Angles

Bond/Angle Value (Å / °)
Bond Lengths
N1-C2 1.478(2) Å
C2-C3 1.549(3) Å
C3-C4 1.552(3) Å
C4-N1 1.481(2) Å
C3-O1 1.425(2) Å
C3-C5 (isopropyl) 1.541(3) Å
Bond Angles
C4-N1-C2 88.5(1)°
N1-C2-C3 87.2(1)°
C2-C3-C4 89.8(1)°
C3-C4-N1 87.5(1)°

Synthetic Applications and Chemical Utility of 3 Isopropyl 3 Methoxyazetidine

Building Block in Complex Organic Synthesis

3-Isopropyl-3-methoxyazetidine serves as a versatile building block in organic synthesis, providing a robust framework for the introduction of a substituted azetidine (B1206935) moiety into larger, more complex molecules. The presence of both an isopropyl group and a methoxy (B1213986) group at the C3 position offers unique steric and electronic properties that can be exploited in various synthetic transformations.

Precursor for Densely Functionalized Azetidine Derivatives

The synthesis of densely functionalized azetidines is a key challenge in organic chemistry, and 3-substituted azetidines are valuable precursors in this endeavor arkat-usa.org. Methodologies for the synthesis of 3-alkoxy and 3-hydroxyazetidines are particularly relevant to the preparation of compounds like this compound arkat-usa.org. General synthetic strategies that can be adapted for the synthesis of this compound often involve the cyclization of appropriately substituted 1,3-difunctionalized open-chain precursors.

Once formed, the this compound core can be further functionalized. While the C3 position is already substituted, the nitrogen atom of the azetidine ring provides a reactive handle for a variety of transformations. N-alkylation, N-arylation, and N-acylation are common reactions that allow for the attachment of diverse substituents, leading to a wide array of densely functionalized azetidine derivatives.

For instance, the N-Boc protected analogue of this compound could be synthesized and subsequently deprotected to allow for further functionalization at the nitrogen atom. This approach is a common strategy for the elaboration of azetidine scaffolds uniba.it.

Below is a representative table illustrating the types of functionalization reactions that could be applied to a deprotected this compound.

Reaction Type Reagent/Catalyst Product Class Potential Utility
N-AlkylationAlkyl halide, BaseN-Alkyl-3-isopropyl-3-methoxyazetidinesIntroduction of alkyl chains for tuning lipophilicity
N-ArylationAryl halide, Pd or Cu catalystN-Aryl-3-isopropyl-3-methoxyazetidinesIncorporation of aromatic systems for biological activity
N-AcylationAcyl chloride, BaseN-Acyl-3-isopropyl-3-methoxyazetidinesFormation of amides for peptidomimetic structures
Reductive AminationAldehyde/Ketone, Reducing agentN-Substituted-3-isopropyl-3-methoxyazetidinesDiverse functional group introduction

Scaffold for Incorporation into Novel Heterocyclic Systems

The strained four-membered ring of azetidine can be utilized in ring-opening or ring-expansion reactions to construct novel heterocyclic systems magtech.com.cn. While direct ring-expansion of a 3,3-disubstituted azetidine like this compound might be challenging, its incorporation as a substituent onto other rings is a viable strategy. The azetidine moiety can be appended to other heterocyclic cores to create novel chemical entities with potential applications in drug discovery.

Furthermore, the principles of using functionalized azetidines as scaffolds can be extended to this compound nih.govoregonstate.eduresearchgate.net. For example, the nitrogen atom can be used as a nucleophile to attack an electrophilic center in another molecule, leading to the formation of a larger, more complex heterocyclic system where the azetidine ring is a key substituent.

The following table outlines conceptual strategies for incorporating the this compound scaffold into larger heterocyclic systems.

Strategy Reaction Partner Resulting Heterocyclic System
Nucleophilic substitutionDihalo-heterocycleAzetidinyl-substituted heterocycle
Cycloaddition reactionsDipolarophileFused or spirocyclic systems (requires prior functionalization)
Ring-closing metathesisDiene-containing partner attached to the azetidine nitrogenMacrocyclic or fused heterocyclic systems

Role in Methodological Development in Organic Synthesis

While specific research on the role of this compound in methodological development is limited, the broader class of 3-substituted azetidines has been instrumental in advancing synthetic organic chemistry. The unique strain and reactivity of the azetidine ring have been exploited in the development of novel chemical transformations rsc.org.

Strain-release-driven reactions of azabicyclobutanes, which can be considered precursors to 3-substituted azetidines, have been utilized to access functionalized azetidines in a modular fashion nih.gov. These methodologies provide rapid access to a diverse range of substituted azetidines and highlight the importance of understanding the reactivity of strained ring systems.

The development of continuous flow synthesis for 2- and 3-substituted azetidines from a common precursor demonstrates the ongoing efforts to create more efficient and sustainable synthetic methods for this class of compounds uniba.itacs.orgresearchgate.netfigshare.com. Such advancements are crucial for making complex azetidine building blocks more accessible for research and development. While not specifically mentioning the isopropyl-methoxy substitution pattern, these methods are, in principle, adaptable.

The functionalization of azetidines through various means, including lithiation and electrophilic trapping, represents another area of methodological development researchgate.netuni-muenchen.de. These techniques allow for the precise introduction of substituents onto the azetidine core, enabling the synthesis of highly tailored molecules.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 3-Isopropyl-3-methoxyazetidine?

  • Methodological Answer : Use high-resolution NMR spectroscopy (e.g., 1^1H, 13^13C, DEPT-135) to confirm the azetidine ring structure and substituent positions. Pair this with GC-MS or HPLC (≥99% purity threshold) to quantify impurities. For crystalline samples, X-ray crystallography resolves stereochemical ambiguities. Always cross-validate results with computational methods like DFT-based chemical shift predictions .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

  • Methodological Answer : Employ design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates. For azetidine ring closure, test strain-relief strategies (e.g., Grignard reagent compatibility) and protect sensitive functional groups. Document solvent waste disposal per ISO 14001 guidelines to align with environmental safety protocols .

Q. What stability studies are critical for storing this compound under laboratory conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) to assess hygroscopicity and thermal degradation. Use HPLC-DAD to track decomposition products (e.g., methoxy group hydrolysis). Store samples in argon-purged vials at -20°C, and validate storage conditions via periodic Karl Fischer titration for moisture content .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitutions be resolved?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies to differentiate between concerted and stepwise mechanisms. Use DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental activation parameters. Replicate contradictory studies under controlled humidity and oxygen levels to isolate environmental variables .

Q. What strategies validate the role of this compound as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : Synthesize enantiopure derivatives and test catalytic performance in Sharpless epoxidation or Buchwald-Hartwig amination . Measure enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents . Correlate ligand conformation (from X-ray crystallography ) with catalytic activity to establish structure-function relationships .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use QSAR models (e.g., Schrödinger’s QikProp) to estimate logP, bioavailability, and BBB penetration. Validate predictions with in vitro ADME assays (e.g., hepatic microsomal stability, Caco-2 permeability). Cross-reference with molecular dynamics simulations of protein-ligand interactions (e.g., CYP450 isoforms) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum-free media) and include positive/negative controls in triplicate. Perform meta-analysis of published IC50_{50} values using Bland-Altman plots to identify systemic biases. Collaborate with independent labs for inter-laboratory validation .

Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50_{50} and Hill coefficients. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Report confidence intervals and p-values adjusted for multiple testing (e.g., Benjamini-Hochberg correction ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.